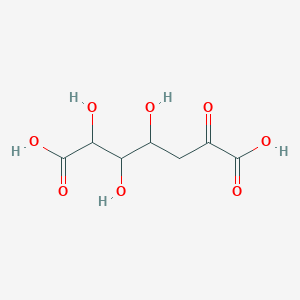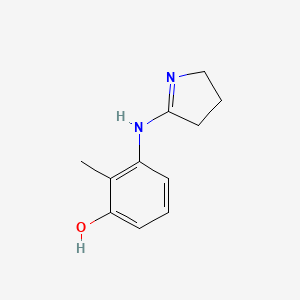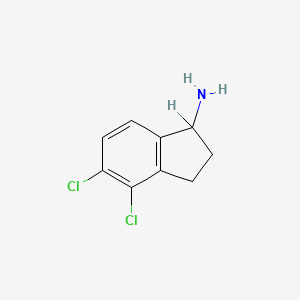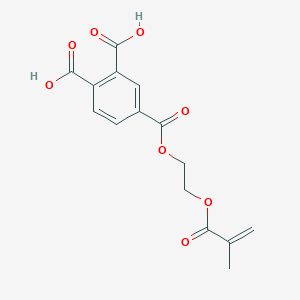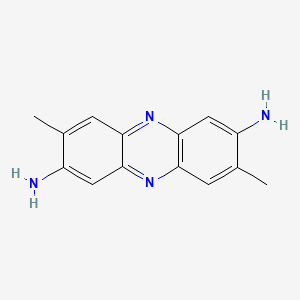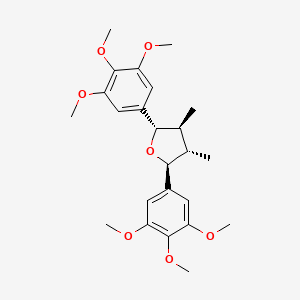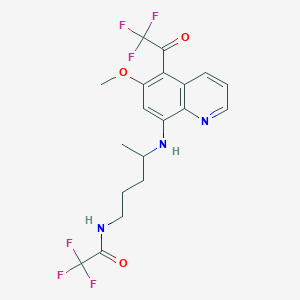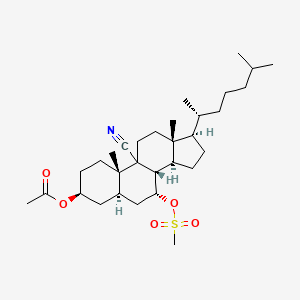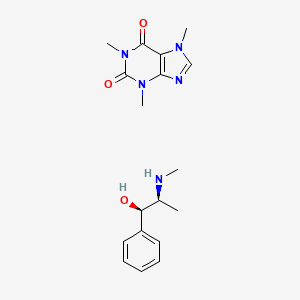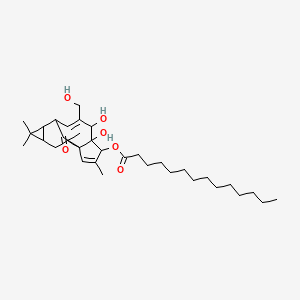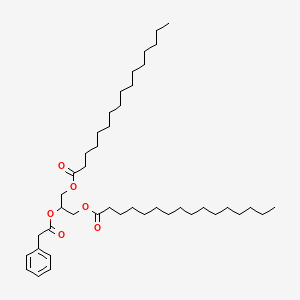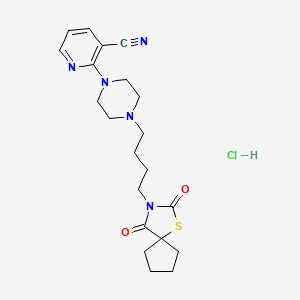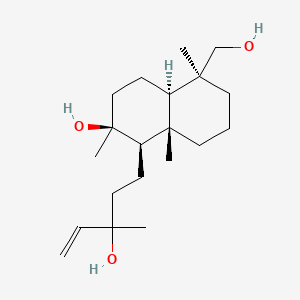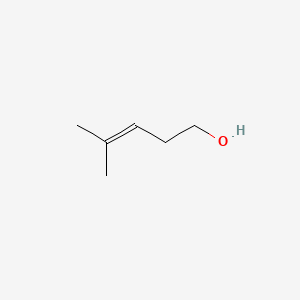![molecular formula C32H40O15 B1201306 6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one CAS No. 96253-68-8](/img/structure/B1201306.png)
6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nirurin is a glycoside and a member of flavonoids.
6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one is a natural product found in Phyllanthus niruri with data available.
Aplicaciones Científicas De Investigación
Blood Glucose Regulation
The compound, identified as SID 242078875, isolated from the fruits of Syzygium densiflorum, has potential applications in diabetes management. It targets several enzymes related to blood glucose regulation, including dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and glucokinase. This was established through reverse pharmacophore mapping and molecular docking studies (Muthusamy & Krishnasamy, 2016).
Nematicidal Applications
The compound has been synthesized for potential use in controlling nematode pests. This synthesis was achieved through various chemical processes, starting from benzaldehyde, which indicates its potential application in agricultural pest control (Yang et al., 2009).
Chemical Synthesis and Characterization
The compound's synthesis involves reactions with various chemicals, including BF3-etherate and DDQ, indicating its significance in organic chemistry and potential industrial applications (Gujral & Gupta, 1979), (Meikle & Stevens, 1979).
Theoretical and Spectroscopic Studies
The compound has been subjected to theoretical studies, including DFT/B3LYP and DFT/LSDA methods, to understand its conformations and intramolecular interactions. Such studies are crucial for its potential application in material science or drug design (Aydın & Özpozan, 2020).
Bioactivity Research
The compound, along with its derivatives, has been explored for various bioactivities, including NQO1 induction, DPPH scavenging, and α-glucosidase inhibition, suggesting its potential therapeutic or dietary supplement applications (Luo et al., 2012).
Phytochemistry
The compound has been identified in various plant species, contributing to the field of phytochemistry and understanding the chemical composition of plants for potential medicinal use (Abubakar et al., 2022).
Propiedades
Número CAS |
96253-68-8 |
|---|---|
Nombre del producto |
6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Fórmula molecular |
C32H40O15 |
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H40O15/c1-12(2)4-9-16-22(36)26(40)30(20-17(34)10-18(45-29(16)20)14-5-7-15(33)8-6-14)47-32-28(42)25(39)23(37)19(46-32)11-43-31-27(41)24(38)21(35)13(3)44-31/h4-8,13,18-19,21,23-25,27-28,31-33,35-42H,9-11H2,1-3H3 |
Clave InChI |
POYMCXRWXZAMNO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C(C4=C3C(=O)CC(O4)C5=CC=C(C=C5)O)CC=C(C)C)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C(C4=C3C(=O)CC(O4)C5=CC=C(C=C5)O)CC=C(C)C)O)O)O)O)O)O)O)O |
Sinónimos |
5,6,7,4'-tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-5-O-rutinoside nirurin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



